molecular formula C13H14BrN3O B1278121 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine CAS No. 205672-18-0

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1278121
CAS No.: 205672-18-0
M. Wt: 308.17 g/mol
InChI Key: XJFSSPYYQITUEP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a dimethylamino group at the 4-position

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzyloxy group can participate in nucleophilic substitution reactions, while the bromine atom can be involved in free radical bromination processes . These interactions can lead to the formation of new compounds or the modification of existing ones, thereby affecting biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biochemical properties . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect the regulation of metabolic pathways by modulating the activity of key enzymes involved in these processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or organelles.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group such as a halide or tosylate.

    Dimethylation: The dimethylamino group can be introduced by reacting the intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like Pd/C and hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydrogen-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-chloro-N,N-dimethylpyrimidin-4-amine: Similar structure with a chlorine atom instead of bromine.

    2-(Benzyloxy)-5-fluoro-N,N-dimethylpyrimidin-4-amine: Similar structure with a fluorine atom instead of bromine.

    2-(Benzyloxy)-5-iodo-N,N-dimethylpyrimidin-4-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as bromination and substitution. The combination of the benzyloxy and dimethylamino groups also provides unique electronic and steric properties that can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSSPYYQITUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444158
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-18-0
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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